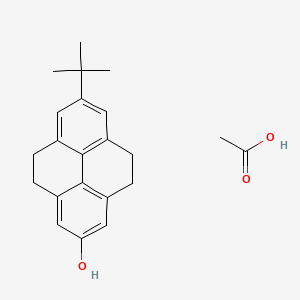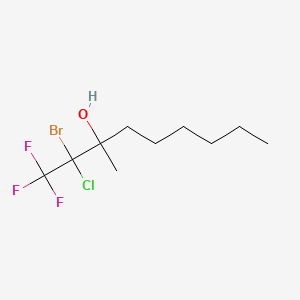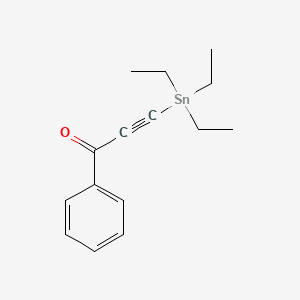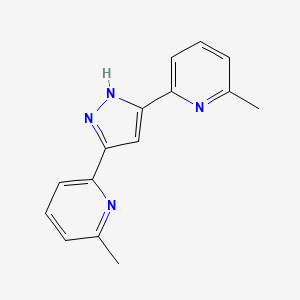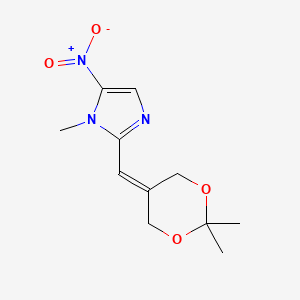
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 1-position, and a dioxane ring attached to the imidazole ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Dioxane Ring: The dioxane ring can be introduced through a nucleophilic substitution reaction, where a suitable dioxane derivative reacts with the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group at the 1-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1H-Imidazole, 1-methyl-5-nitro-: Lacks the dioxane ring, making it less complex.
1H-Imidazole, 2-methyl-5-nitro-: Has a methyl group at the 2-position instead of the dioxane ring.
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-4-nitro-: Similar structure but with the nitro group at the 4-position.
Uniqueness: 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- is unique due to the presence of both the dioxane ring and the nitro group, which confer distinct chemical and biological properties
Properties
CAS No. |
139157-69-0 |
|---|---|
Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxan-5-ylidene)methyl]-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H15N3O4/c1-11(2)17-6-8(7-18-11)4-9-12-5-10(13(9)3)14(15)16/h4-5H,6-7H2,1-3H3 |
InChI Key |
WFPDWUDPNTZURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(=CC2=NC=C(N2C)[N+](=O)[O-])CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


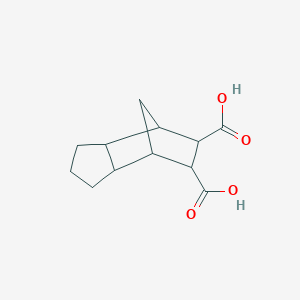
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)

![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

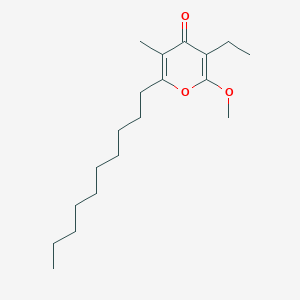
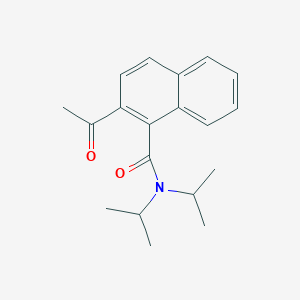
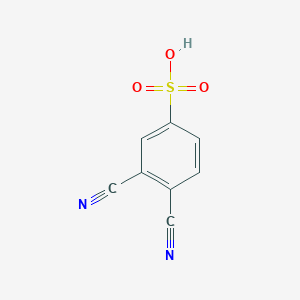
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
